molecular formula C31H28N4O2 B13674057 1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane

1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane

Cat. No.: B13674057
M. Wt: 488.6 g/mol
InChI Key: FVYHAXWUPTYOAP-UHFFFAOYSA-N
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Description

1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane is a complex organic compound that features two benzimidazole groups attached to a pentane backbone via phenoxy linkages. Benzimidazole is a bicyclic compound that consists of fused benzene and imidazole rings, known for its broad spectrum of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane typically involves the nucleophilic substitution reaction. One common method involves reacting 2-benzimidazolylphenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete substitution .

Chemical Reactions Analysis

1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane can undergo various chemical reactions, including:

    Oxidation: The benzimidazole groups can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the benzimidazole groups can be achieved using reducing agents such as sodium borohydride.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include polar aprotic solvents, bases like potassium carbonate, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane involves its ability to bind to DNA grooves, which can lead to DNA cleavage. This interaction is mediated by the benzimidazole groups, which mimic the properties of natural nucleotides. The compound can also form coordination complexes with metal ions, which can enhance its biological activity and facilitate various biochemical processes .

Comparison with Similar Compounds

1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane is unique due to its dual benzimidazole groups and pentane backbone. Similar compounds include:

Each of these compounds has unique properties and applications, but this compound stands out due to its specific structure and the resulting biological activities.

Properties

Molecular Formula

C31H28N4O2

Molecular Weight

488.6 g/mol

IUPAC Name

2-[4-[5-[4-(1H-benzimidazol-2-yl)phenoxy]pentoxy]phenyl]-1H-benzimidazole

InChI

InChI=1S/C31H28N4O2/c1(6-20-36-24-16-12-22(13-17-24)30-32-26-8-2-3-9-27(26)33-30)7-21-37-25-18-14-23(15-19-25)31-34-28-10-4-5-11-29(28)35-31/h2-5,8-19H,1,6-7,20-21H2,(H,32,33)(H,34,35)

InChI Key

FVYHAXWUPTYOAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)OCCCCCOC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5

Origin of Product

United States

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